Synthesis and characterization of 2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole
Synthesis and characterization of 2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole
An In-Depth Technical Guide to the Synthesis and Characterization of 2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole
This guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization methods for the novel heterocyclic compound, 2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole. This molecule incorporates two privileged pharmacophores: the pyrrolidine ring, a common feature in numerous bioactive compounds, and the 1,3-thiazole nucleus, known for its diverse pharmacological activities.[1][2] This document is intended for researchers and professionals in drug discovery and medicinal chemistry, offering both theoretical grounding and practical, field-proven protocols.
Retrosynthetic Analysis and Strategic Approach
The design of a successful synthesis hinges on a logical retrosynthetic analysis. The target molecule, 2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole, is an ether. The most straightforward disconnection is at the ether linkage, suggesting a Williamson ether synthesis as the key bond-forming step. This approach breaks the molecule down into two critical building blocks: a suitably protected 3-hydroxypyrrolidine and a reactive 2-(halomethyl)-1,3-thiazole.
Our forward synthesis will therefore be a convergent strategy, focusing on the preparation of these two key intermediates followed by their coupling and final deprotection. This strategy allows for flexibility and optimization of each synthetic branch independently before the crucial coupling reaction.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Intermediates
Intermediate A: N-Boc-3-hydroxypyrrolidine
The pyrrolidine fragment will be sourced from a commercially available or readily synthesized N-protected 3-hydroxypyrrolidine. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for the pyrrolidine nitrogen due to its stability under the basic conditions of the subsequent ether synthesis and its facile removal under acidic conditions. While various synthetic routes to 3-hydroxypyrrolidine exist, often starting from chiral precursors like malic acid or glutamic acid, for the purpose of this guide, we will assume the starting material is commercially available N-Boc-3-hydroxypyrrolidine.[3][4]
Intermediate B: 2-(Chloromethyl)-1,3-thiazole
The synthesis of the 2-(chloromethyl)-1,3-thiazole intermediate will be achieved via a modified Hantzsch thiazole synthesis.[5] This classic and reliable method involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[6] In our case, we will react 1,3-dichloroacetone with thioformamide. The thioformamide can be generated in situ or prepared beforehand. The subsequent reaction forms a 4-chloromethyl-4-hydroxy-2-thiazoline intermediate, which is then dehydrated to yield the desired 2-(chloromethyl)-1,3-thiazole.[7]
The Convergent Synthetic Pathway
The overall synthetic strategy is depicted below. It involves the preparation of the thiazole intermediate, its coupling with the protected pyrrolidine, and the final deprotection step.
Caption: Overall synthetic workflow.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
Protocol 4.1: Synthesis of 2-(Chloromethyl)-1,3-thiazole
-
Reaction Setup: To a stirred solution of thioformamide (1.0 eq) in dry 1,2-dichloroethane, add sodium bicarbonate (1.1 eq).
-
Addition of Reagent: Slowly add a solution of 1,3-dichloroacetone (1.05 eq) in 1,2-dichloroethane to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at ambient temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Filter the reaction mixture to remove inorganic salts. The filtrate contains the 4-chloromethyl-4-hydroxy-2-thiazoline intermediate.
-
Dehydration: Cool the filtrate in an ice bath and add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.[7]
-
Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours.
-
Quenching and Extraction: Cool the mixture to room temperature and carefully quench by adding water. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 4.2: Synthesis of N-Boc-2-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole
-
Reaction Setup: To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Alkoxide Formation: Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Coupling: Add a solution of 2-(chloromethyl)-1,3-thiazole (1.1 eq) in anhydrous THF dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 4.3: Deprotection to Yield 2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole
-
Reaction Setup: Dissolve the purified N-Boc protected intermediate (1.0 eq) in dichloromethane.
-
Deprotection: Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane (5-10 eq) and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification/Isolation: The resulting salt can be triturated with diethyl ether to yield a solid. For the free base, the residue can be dissolved in water, the pH adjusted to >10 with NaOH, and the product extracted with dichloromethane. The organic layers are then dried and concentrated to yield the final product.
Characterization of the Final Product
Thorough characterization is essential to confirm the structure and purity of the synthesized 2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole. The following techniques are recommended.
Caption: Workflow for analytical characterization.
Spectroscopic Data
The expected spectroscopic data for the final product are summarized in the table below. These predictions are based on the analysis of similar structures reported in the literature.[8][9][10][11]
| Technique | Expected Observations |
| ¹H NMR | - Thiazole protons (H4 & H5): ~δ 7.2-7.8 ppm. - Methylene bridge (-O-CH₂-Thiazole): Singlet, ~δ 4.5-5.5 ppm. - Pyrrolidine CH-O: Multiplet, ~δ 4.0-4.5 ppm. - Pyrrolidine CH₂-N and CH₂-C: Multiplets, ~δ 2.7-3.2 ppm and ~δ 1.8-2.2 ppm. - NH proton: Broad singlet, concentration-dependent. |
| ¹³C NMR | - Thiazole C2: ~δ 165-170 ppm. - Thiazole C4 & C5: ~δ 115-145 ppm. - Methylene bridge (-O-CH₂-): ~δ 65-75 ppm. - Pyrrolidine C3 (CH-O): ~δ 70-80 ppm. - Pyrrolidine C2 & C5 (CH₂-N): ~δ 45-55 ppm. - Pyrrolidine C4 (CH₂-C): ~δ 30-40 ppm. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺: Calculated for C₈H₁₂N₂OS. |
| FT-IR (cm⁻¹) | - N-H stretch: ~3300-3400 (broad). - C-H stretch (aliphatic): ~2850-2960. - C=N and C=C stretch (thiazole): ~1500-1600. - C-O-C stretch (ether): ~1050-1150. |
Mass Spectrometry Fragmentation
Under electron impact (EI) or collision-induced dissociation (CID) conditions in mass spectrometry, characteristic fragmentation patterns are expected. Key fragmentation pathways would likely involve the cleavage of the ether bond, loss of the pyrrolidine ring, or fragmentation within the pyrrolidine ring itself.[12][13]
Conclusion
This guide outlines a reliable and well-precedented synthetic route for 2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole. The convergent strategy, employing a Hantzsch thiazole synthesis and a Williamson ether synthesis, provides a robust framework for accessing this and related molecules. The detailed protocols and expected characterization data serve as a valuable resource for researchers in the field, enabling the successful synthesis and validation of this novel compound for further investigation in drug development programs.
References
-
US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine. Google Patents.
-
WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.
-
alkylthiophenoxy)-4-substituted-1, 3-thiazoles as possible anti-inflammatory and antimicrobi . Indian Journal of Chemistry, Section B.
-
2-[4-(Chloromethyl)phenyl]-1,3-thiazole . Benchchem.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . Molecules.
-
Bowers Nemia, M. M., Lee, J., & Joullié, M. M. (1983). SYNTHETIC ROUTES TO 3-PYRROLIDINOL . Synthetic Communications, 13(13), 1117-1123.
-
2-(Pyrrolidin-1-yl)-1,3-thiazole . PubChem.
-
US4468517A - Synthesis of thiazoles. Google Patents.
-
Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic . Royal Society of Chemistry.
-
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin . Molecules.
-
1 H NMR spectra of compound 3a . ResearchGate.
-
Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole . Google Patents.
-
Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole . European Patent Office.
-
Synthetic Routes to 3,4,5-Trihydroxypiperidines via Stereoselective and Biocatalysed Protocols, and Strategies to N- and O-Derivatisation . ResearchGate.
-
Synthesis of spiro[imidazo[2,1-b][14]thiazole-6,3'-pyrrolidine] derivatives . ResearchGate.
-
¹³C-NMR spectrum of compound (2g) . ResearchGate.
-
2-(Pyrrolidin-3-yloxy)-1,3-thiazole . PubChem.
-
1,3,4-Thiadiazoles of pharmacological interest: Recent trends in their synthesis via tandem 1,3-dipolar cycloaddition: Review . Arkivoc.
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . Molecules.
-
Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors . Molecules.
-
Mass Spectral Fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: Ring Contraction of Pyrrolidine and 1,3-oxazolidine in Mass Spectrometry . PubMed.
-
An overview of the synthesis, therapeutic potential and patents of thiazole derivatives . Neliti.
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy . Molecules.
-
(PDF) Liquid Crystals of 2,4-Substituted-1,3-Thiazole Derivatives . ResearchGate.
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management . ACS Omega.
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines . Arkivoc.
-
Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients . ResearchGate.
-
NMR Spectra of Products . Royal Society of Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. media.neliti.com [media.neliti.com]
- 3. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4468517A - Synthesis of thiazoles - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arkat-usa.org [arkat-usa.org]
- 14. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
